

An In-depth Technical Guide to the Crystal Structure of Hexabromobenzene (C₆Br₆)

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Compound of Interest

Compound Name: Benzene hexabromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of hexabromobenzene (C₆Br₆), a fully brominated aromatic compound. The information presented herein is intended to support research and development activities where the solid-state properties of this molecule are of interest.

Core Crystallographic Data

The crystal structure of hexabromobenzene has been determined by neutron powder diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The crystallographic data are summarized in the table below for clear comparison and reference.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Lattice Parameters	
a	15.357 (4) Å
b	4.007 (1) Å
c	8.364 (2) Å
α	90°
β	92.65 (2)°
γ	90°
Unit Cell Volume	513.7 Å ³
Molecules per Unit Cell (Z)	2
Molecular Shape	Planar

Molecular and Crystal Packing

Within the crystal lattice, the hexabromobenzene molecule is planar^[1]. The molecules are arranged in a herringbone packing motif, a common arrangement for aromatic compounds. This packing is dictated by a combination of van der Waals forces and halogen-halogen interactions between the bromine atoms of adjacent molecules. The center of the molecule is located at a center of symmetry within the unit cell^[1].

Experimental Protocols

The determination of the crystal structure of hexabromobenzene involves two key stages: the growth of high-quality single crystals and the analysis of these crystals using diffraction techniques.

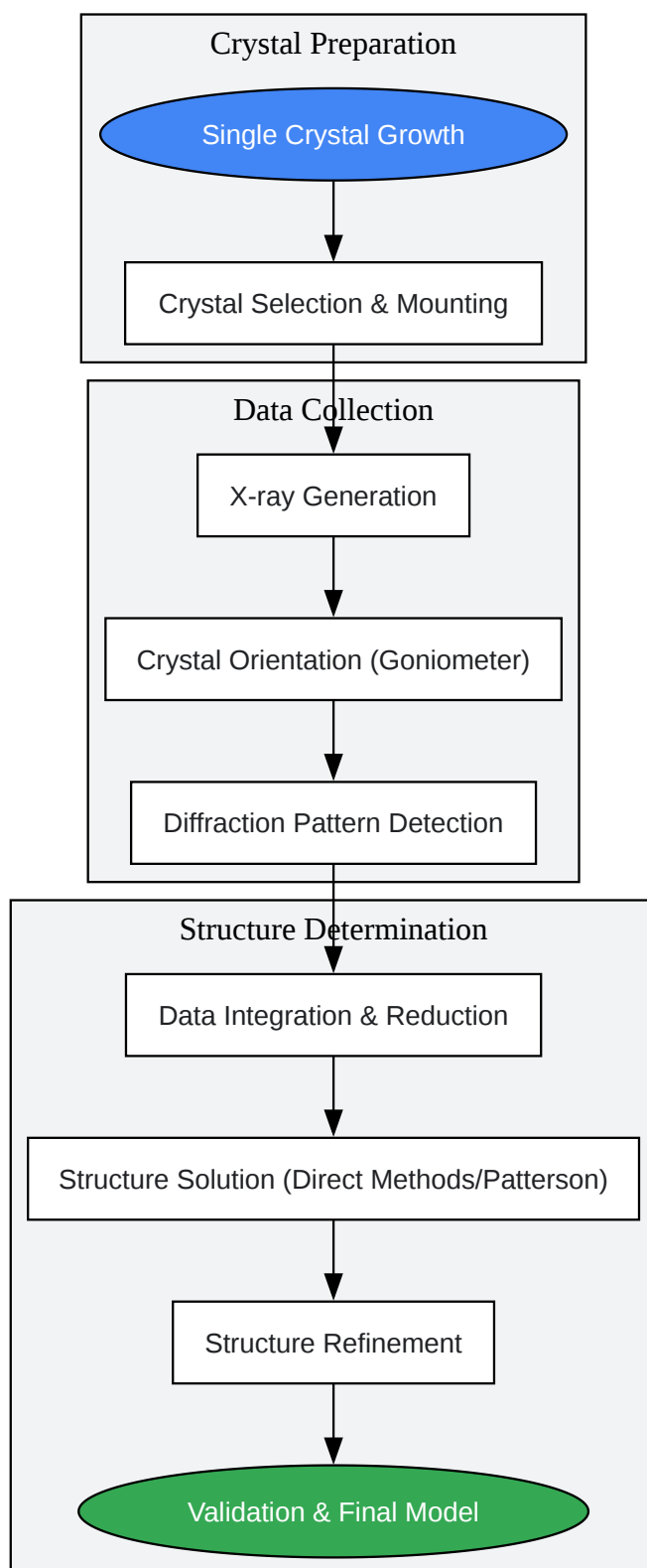
Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical first step. For organic compounds like hexabromobenzene, several methods can be employed:

- **Slow Evaporation:** A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal^[2]. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of large, well-ordered crystals.
- **Slow Cooling:** A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
- **Vapor Diffusion:** This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction. The general workflow for this process is outlined below:



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Experimental workflow for single-crystal X-ray diffraction.

Detailed Steps:

- **Crystal Selection and Mounting:** A single crystal of suitable size and quality is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that is recorded by a detector.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.
- **Structure Solution:** The processed data are used to solve the "phase problem" and generate an initial electron density map of the crystal structure. This is typically achieved using computational methods such as direct methods or the Patterson function.
- **Structure Refinement:** The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.
- **Validation:** The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters. The final data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

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References

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